

A Technical Guide to 1-Azidodecane: Properties and Synthesis

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Compound of Interest

Compound Name: 1-Azidodecane

Cat. No.: B1658776

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This technical guide provides an in-depth overview of the chemical properties and a detailed protocol for the synthesis of **1-azidodecane**. This long-chain alkyl azide is a valuable intermediate in organic synthesis, particularly in the realm of bioconjugation and materials science, where the azide group allows for facile modification via "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Properties of 1-Azidodecane

1-Azidodecane is a chemical compound with a ten-carbon alkyl chain terminating in an azide functional group. Its key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₁ N ₃	[1]
Molecular Weight	183.29 g/mol	[1]
Exact Mass	183.173547683 Da	[1]
Topological Polar Surface Area	14.4 Å ²	[1]
Complexity	139	[1]
CAS Number	62103-13-3	[1]

Synthesis of 1-Azidodecane from an Alkyl Halide

A common and efficient method for the synthesis of **1-azidodecane** is through the nucleophilic substitution of a corresponding alkyl halide, such as 1-bromodecane or 1-iododecane, with sodium azide. The following protocol details a high-yield synthesis using 1-bromodecane in a polar aprotic solvent.

Experimental Protocol: Synthesis from 1-Bromodecane

This procedure is adapted from established methods for the synthesis of alkyl azides from alkyl halides.

Materials:

- 1-Bromodecane
- Sodium Azide (NaN_3)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Methylene Chloride (CH_2Cl_2)
- Deionized Water
- Saturated aqueous NaCl solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser (optional, depending on reaction scale and temperature)

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromododecane (1.0 equivalent) in dimethyl sulfoxide (DMSO).
- Add sodium azide (1.2 to 1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to 60°C and stir for approximately 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Quench the reaction by adding deionized water. This may be slightly exothermic.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride or diethyl ether (typically 3 portions).
- Combine the organic extracts and wash them sequentially with deionized water and then with a saturated aqueous NaCl solution (brine).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent.
- Remove the solvent in vacuo using a rotary evaporator to yield the crude **1-azidodecane**. The product can be further purified by vacuum distillation if necessary.

Workflow for the Synthesis of 1-Azidodecane

The following diagram illustrates the experimental workflow for the synthesis of **1-azidodecane** from 1-bromododecane.



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References

- 1. Synthesis and Reduction of Azides [chemistry.mdma.ch]
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